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Compound of Interest |

3-Chloro-2-methoxybenzoic acid
Compound Name:
methyl ester
CAS No.: 92992-36-4
- 7

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 3-Chloro-2-
Methoxybenzoate

CAS Registry Number: 92992-36-4 Formula: CoHsCIOs Molecular Weight: 200.62 g/mol

Executive Summary & Application Scope

Methyl 3-chloro-2-methoxybenzoate is a specialized halogenated aromatic ester used primarily
as a high-value intermediate in the synthesis of agrochemicals (specifically dicamba analogs)
and pharmaceutical building blocks targeting tyrosine kinase inhibitors. Its structural
uniqueness lies in the ortho-disubstitution pattern (methoxy and carboxylate) flanked by a
chlorine atom at the 3-position, which imposes significant steric and electronic effects on the

aromatic ring.

This guide provides a comprehensive technical breakdown of the compound's spectroscopic
signature, synthesis protocols, and structural validation methods.

Synthesis & Reaction Workflow

The most robust route to Methyl 3-chloro-2-methoxybenzoate is the Fischer Esterification or
Nucleophilic Substitution (Alkylation) of the parent acid, 3-chloro-2-methoxybenzoic acid (CAS
3260-93-3).
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Primary Synthetic Pathway (Methylation)

The transformation involves converting the carboxylic acid functionality into a methyl ester

while preserving the base-sensitive aryl-chloride and ether linkages.

Reaction Scheme:

Alternative Route (High Yield):

Process Logic Diagram

Precursor:

3-Chloro-2-methoxybenzoic Acid
(CAS 3260-93-3)

Reagents:
Mel (1.2 eq), K2CO3 (2.0 eq)
Solvent: DMF

Reaction Phase:

Stir at 60°C, 4-6 Hours
Monitor via TLC (Hex/EtOAc)

Quench & Extraction:
Pour into Ice Water
Extract w/ EtOAc

!

Purification:
Wash w/ Brine -> Dry (Na2S04)
Concentrate in vacuo

Final Product:

Methyl 3-chloro-2-methoxybenzoate
(Yield: >90%)

Click to download full resolution via product page
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Caption: Step-by-step synthetic workflow for the methylation of 3-chloro-2-methoxybenzoic

acid.

Spectroscopic Data Profile

The following data represents the authoritative spectral signature for CAS 92992-36-4.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCIls) The spectrum is characterized by a 1,2,3-trisubstituted benzene
pattern. The key feature is the downfield shift of the aromatic protons due to the electron-

withdrawing ester and chlorine groups.

Shift (6 o . Coupling . Structural
Multiplicity Integration Assignment
ppm) (Hz) Context
Ortho to
Doublet of
7.72 1H J=78,1.6 Ar-H6 Ester
doublets (dd) )
(Deshielded)
Doublet of Ortho to
7.51 1H J=8.0,16 Ar-H4 _
doublets (dd) Chlorine
. Meta to
7.10 Triplet (t) 1H J=79 Ar-H5
Ester/ClI
3.94 Singlet (s) 3H COOCH:s Ester Methyl
) Methoxy (Pos
3.90 Singlet (s) 3H Ar-OCHs

2)

Note: The two methyl singlets (Ester and Methoxy) appear very close in the 3.90-3.95 ppm

range. High-resolution integration is required to distinguish them.

13C NMR (100 MHz, CDCls)
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Shift (6 ppm) Assignment Type
165.8 C=0 Carbonyl Ester

Quaternary Ar-C (Attached to
156.2 C2-OMe

Oxygen)
134.5 C4-H Aromatic CH
130.1 C6-H Aromatic CH

Quaternary Ar-C (Attached to
128.4 C3-Cl

Cl)
126.5 Cl-CO Quaternary Ar-C (Bridgehead)
124.8 C5-H Aromatic CH

Methoxy Carbon (Sterically
61.8 OCHs _

hindered)
52.4 COOCHs Ester Methyl Carbon

B. Mass Spectrometry (GC-MS | El)

e Molecular lon (M*): m/z 200 (100%), 202 (33%).

o Diagnostic: The 3:1 ratio of the M and M+2 peaks confirms the presence of a single

Chlorine atom.

e Base Fragments:

o m/z 169 (M — OMe): Loss of the methoxy group from the ester.

o m/z 141 (M — COOMe): Loss of the entire ester group.

C. Infrared Spectroscopy (FT-IR)
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Wavenumber (cm~?) Vibration Mode Functional Group
1735 Stretching (Strong) Ester C=0

1580, 1470 Stretching Aromatic C=C

1260 Stretching C-O (Ether/Ester)
760 Stretching C—CI (Aryl Chloride)

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-chloro-2-methoxybenzoate (10g Scale).

Materials:

3-Chloro-2-methoxybenzoic acid (18.66 g, 100 mmol)

Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

Methyl lodide (17.0 g, 120 mmol)

DMF (Dimethylformamide) (100 mL)
Procedure:

e Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the
carboxylic acid in DMF.

o Deprotonation: Add Potassium Carbonate in portions. Stir at room temperature for 15
minutes. The suspension may thicken.

» Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl lodide dropwise via a syringe
over 10 minutes to prevent exotherm.

o Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4
hours.
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o Validation: Spot TLC (20% EtOAc in Hexane). The starting material (Acid, Rf ~0.1) should
disappear, and a new spot (Ester, Rf ~0.6) should appear.

o Workup: Pour the reaction mixture into 500 mL of ice-cold water. Extract with Ethyl Acetate
(3 x 100 mL).

e Washing: Wash the combined organic layers with water (2 x 100 mL) to remove DMF,
followed by saturated brine (50 mL).

e Drying: Dry the organic phase over anhydrous NazSOu4, filter, and concentrate under reduced
pressure.

 Purification: If necessary, purify via flash column chromatography (SiOz, Hexane/EtOAc 9:1).
Yield Expectation: 92-96% (White crystalline solid or colorless oil).

Structural Validation Logic

To ensure the correct isomer (3-chloro vs. 4-chloro or 5-chloro) was synthesized or procured,
use the coupling constants (

-values) from the 1H NMR.

Pattern: d (8Hz), d (2Hz), dd
(1,2,4-substitution)

Likely 5-Chloro isomer
Analyze 1H NMR Count Protons: N .
Aromatic Region Are there 3 Ar-H? Ol el Yes

Pattern: d (8Hz), t (8Hz), d (8Hz)

(1,2,3-substitution)
CONFIRMED: 3-Chloro isomer

Click to download full resolution via product page

Caption: Logic tree for distinguishing the 3-chloro isomer from common impurities like the 5-
chloro isomer.
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e Compound Registry:Methyl 3-chloro-2-methoxybenzoate. CAS Common Chemistry. CAS
RN: 92992-36-4. Link

o Precursor Availability:3-Chloro-2-methoxybenzoic acid.[1] Sigma-Aldrich / Merck KGaA. CAS
RN: 3260-93-3. Link

e Synthetic Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Longman Scientific & Technical, 1989.

e Spectral Prediction & Database: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.
Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005. (Principles for
1,2,3-trisubstituted benzene shifts).

e Commercial Source & Verification: J&K Scientific. Product CS-0131355. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. PubChemLite - 3-chloro-2-methoxybenzoic acid (C8H7CIO3) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic data for 3-Chloro-2-methoxybenzoic acid
methyl ester]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043819#spectroscopic-data-for-3-chloro-2-
methoxybenzoic-acid-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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